molecular formula C12H9FN4O2 B15279467 3-(5-Fluoro-1H-benzo[d]imidazol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid

3-(5-Fluoro-1H-benzo[d]imidazol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B15279467
M. Wt: 260.22 g/mol
InChI Key: GPOWQDIHMQPQMY-UHFFFAOYSA-N
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Description

3-(5-Fluoro-1H-benzo[d]imidazol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a unique combination of fluorinated benzimidazole and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-1H-benzo[d]imidazol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-fluoro-1H-benzimidazole with 1-methyl-1H-pyrazole-4-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while maintaining the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-1H-benzo[d]imidazol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-1H-benzo[d]imidazol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to the inhibition of their activity. This inhibition can result in the disruption of critical cellular pathways, ultimately leading to the desired therapeutic or chemical effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Fluoro-1H-benzo[d]imidazol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to the combination of fluorinated benzimidazole and pyrazole moieties, which imparts distinct chemical and biological properties. This combination enhances its potential for various applications, making it a valuable compound for further research and development .

Properties

Molecular Formula

C12H9FN4O2

Molecular Weight

260.22 g/mol

IUPAC Name

3-(5-fluorobenzimidazol-1-yl)-1-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C12H9FN4O2/c1-16-5-8(12(18)19)11(15-16)17-6-14-9-4-7(13)2-3-10(9)17/h2-6H,1H3,(H,18,19)

InChI Key

GPOWQDIHMQPQMY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)N2C=NC3=C2C=CC(=C3)F)C(=O)O

Origin of Product

United States

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